

Mass spectrometry fragmentation pattern of 2-Iodo-1-methoxy-3-nitrobenzene

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Compound of Interest

Compound Name: 2-Iodo-1-methoxy-3-nitrobenzene

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An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of **2-Iodo-1-methoxy-3-nitrobenzene**

Authored by: A Senior Application Scientist

Introduction

For researchers and professionals in drug development and chemical analysis, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation pattern generated, particularly under Electron Ionization (EI), serves as a molecular fingerprint, providing critical insights into the compound's architecture. This guide provides a detailed analysis of the expected EI-MS fragmentation pattern of **2-Iodo-1-methoxy-3-nitrobenzene** (Molecular Formula: $C_7H_6INO_3$, Molecular Weight: 279.03 g/mol).^[1]^[2]

The molecule's structure, featuring an aromatic ring substituted with three distinct functional groups—iodo, methoxy, and nitro—presents a complex and informative fragmentation landscape. The interplay of these groups, including potential "ortho effects" between the adjacent methoxy and nitro substituents, dictates the primary cleavage pathways.^[3]^[4] Aromatic systems are known to produce relatively stable molecular ions, which is crucial for determining the molecular weight of the analyte.^[5]^[6]^[7] This guide will dissect the predicted fragmentation pathways, explain the underlying chemical principles, and provide a practical protocol for experimental validation.

Predicted Fragmentation Pathways

Upon electron ionization at a standard 70 eV, the **2-iodo-1-methoxy-3-nitrobenzene** molecule will form an energetically unstable molecular ion ($M^{+\bullet}$) at a mass-to-charge ratio (m/z) of 279. This radical cation will subsequently undergo a series of fragmentation reactions to yield more stable daughter ions.^{[8][9]} The primary fragmentation events are driven by the cleavage of the weakest bonds and the loss of stable neutral species.

The key fragmentation routes are initiated by the substituents on the benzene ring:

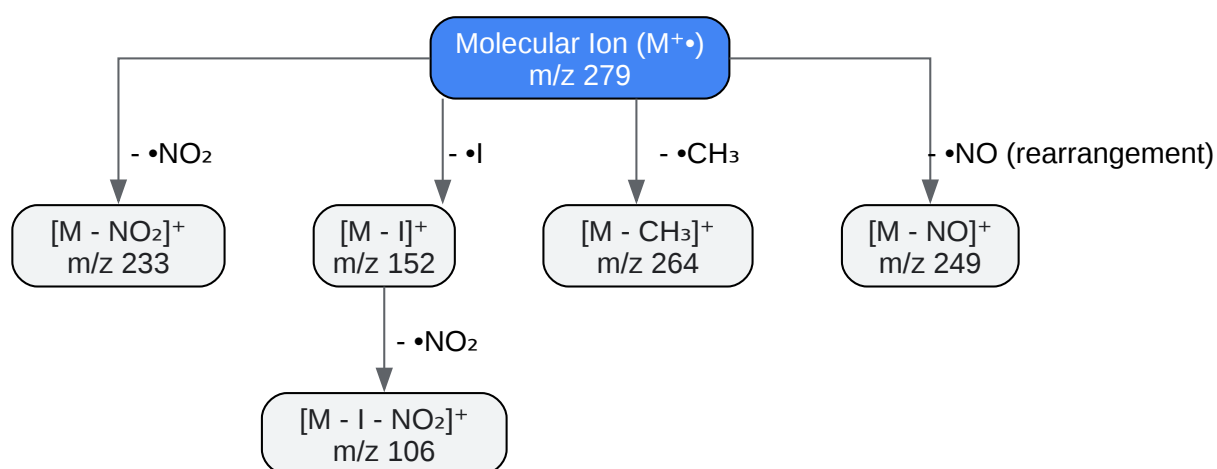
- **Loss of a Nitro Radical ($\bullet\text{NO}_2$):** A characteristic and often dominant fragmentation pathway for aromatic nitro compounds is the cleavage of the C-N bond to release a nitro radical.^{[3][10][11]} This leads to the formation of a highly stabilized iodomethoxy-phenyl cation.
 - Reaction: $\text{C}_7\text{H}_6\text{INO}_3^{+\bullet} \rightarrow [\text{C}_7\text{H}_6\text{IO}]^+ + \bullet\text{NO}_2$
 - Expected Peak: m/z 233 (279 - 46)
- **Loss of an Iodine Radical ($\bullet\text{I}$):** The carbon-iodine bond is the weakest bond among the substituents, making its homolytic cleavage a highly probable event.^{[12][13]} This results in a methoxy-nitrophenyl cation.
 - Reaction: $\text{C}_7\text{H}_6\text{INO}_3^{+\bullet} \rightarrow [\text{C}_7\text{H}_6\text{NO}_3]^+ + \bullet\text{I}$
 - Expected Peak: m/z 152 (279 - 127)
- **Alpha-Cleavage of the Methoxy Group (Loss of $\bullet\text{CH}_3$):** Ethers commonly undergo alpha-cleavage, where the bond beta to the oxygen atom is broken.^{[14][15]} The loss of a methyl radical from the methoxy group is a primary fragmentation step.
 - Reaction: $\text{C}_7\text{H}_6\text{INO}_3^{+\bullet} \rightarrow [\text{C}_6\text{H}_3\text{INO}_2(\text{O})]^+ + \bullet\text{CH}_3$
 - Expected Peak: m/z 264 (279 - 15)
- **Loss of a Nitric Oxide Radical ($\bullet\text{NO}$):** A rearrangement process, often seen in ortho-substituted nitroaromatics, can lead to the elimination of a nitric oxide radical instead of a nitro group.^{[3][4]} This "ortho effect" involves interaction with the neighboring methoxy group.

- Reaction: $\text{C}_7\text{H}_6\text{INO}_3^+\bullet \rightarrow [\text{C}_7\text{H}_6\text{IO}_2]^+ + \bullet\text{NO}$
- Expected Peak: m/z 249 (279 - 30)

These primary fragment ions can undergo further sequential fragmentation, leading to a rich spectrum of lower-mass ions that provide additional structural confirmation. For instance, the ion at m/z 152 ($[\text{M} - \text{I}]^+$) can subsequently lose the nitro group ($\bullet\text{NO}_2$) to produce an ion at m/z 106.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.



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Primary fragmentation pathways of 2-Iodo-1-methoxy-3-nitrobenzene.

Summary of Predicted Mass Fragments

The table below summarizes the key ions expected in the EI mass spectrum of **2-Iodo-1-methoxy-3-nitrobenzene**. The relative abundance of these peaks will depend on the stability of the respective ions and the kinetics of the fragmentation processes.

m/z	Proposed Ion Structure	Neutral Loss	Formula of Loss	Comments
279	$[\text{C}_7\text{H}_6\text{INO}_3]^+\bullet$	-	-	Molecular ion ($\text{M}^+\bullet$)
264	$[\text{C}_6\text{H}_3\text{INO}_3]^+$	Methyl radical	$\bullet\text{CH}_3$	Alpha-cleavage of the methoxy group.
249	$[\text{C}_7\text{H}_6\text{IO}_2]^+$	Nitric oxide	$\bullet\text{NO}$	Result of rearrangement ("ortho effect").
233	$[\text{C}_7\text{H}_6\text{IO}]^+$	Nitro radical	$\bullet\text{NO}_2$	Common loss from aromatic nitro compounds.
152	$[\text{C}_7\text{H}_6\text{NO}_3]^+$	Iodine radical	$\bullet\text{I}$	Cleavage of the weak C-I bond.
127	$[\text{I}]^+$	$\text{C}_7\text{H}_6\text{NO}_3$	$\text{C}_7\text{H}_6\text{NO}_3$	A peak at m/z 127 can indicate an iodine-containing compound. [13]
106	$[\text{C}_7\text{H}_6\text{O}]^+$	I, NO_2	$\bullet\text{I}$, $\bullet\text{NO}_2$	Sequential loss from the molecular ion.
77	$[\text{C}_6\text{H}_5]^+$	I, OCH_3 , NO_2	$\bullet\text{I}$, $\bullet\text{OCH}_3$, $\bullet\text{NO}_2$	Phenyl cation, common in aromatic spectra.

Experimental Protocol: Acquiring an EI Mass Spectrum

To validate the predicted fragmentation, a robust experimental protocol is essential. The following outlines a standard procedure for analyzing a solid, thermally stable compound like 2-

Iodo-1-methoxy-3-nitrobenzene using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of **2-Iodo-1-methoxy-3-nitrobenzene**.
- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.

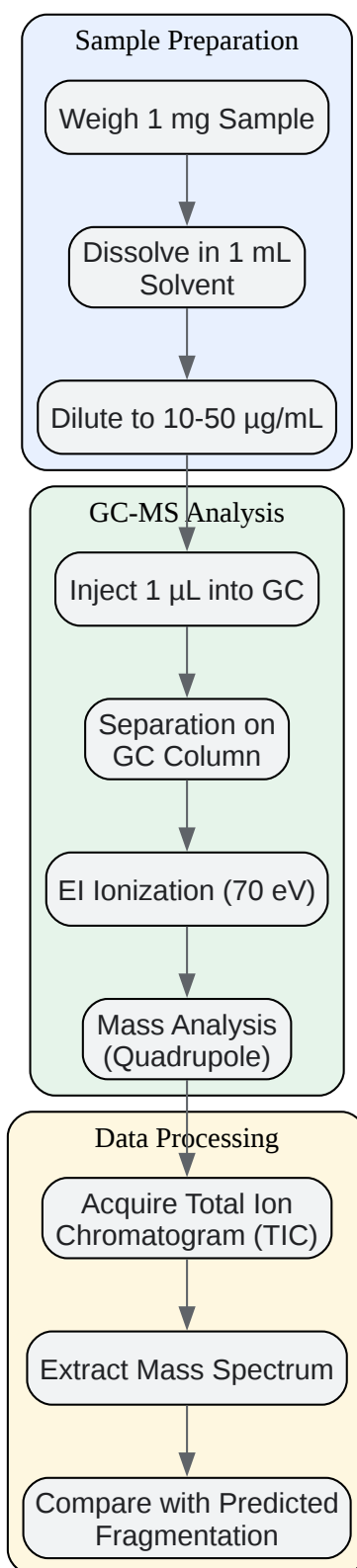
2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph (GC):
- Injection Port: Split/splitless injector, operated in splitless mode at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
- Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 400.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition and Analysis:

- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
- Extract the mass spectrum from the apex of the analyte's chromatographic peak.
- Analyze the spectrum, identifying the molecular ion and the major fragment ions. Compare the experimental m/z values and relative intensities to the predicted fragmentation pattern.

Experimental Workflow Diagram



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Workflow for the experimental analysis of the target compound.

Conclusion

The mass spectrum of **2-Iodo-1-methoxy-3-nitrobenzene** is predicted to be rich in information, characterized by key fragmentation pathways including the loss of $\bullet\text{NO}_2$, $\bullet\text{I}$, and $\bullet\text{CH}_3$ from the molecular ion at m/z 279. The presence and relative intensities of these fragments provide a robust method for structural confirmation. Understanding these predictable fragmentation patterns is crucial for scientists in analytical chemistry and drug development, enabling confident identification and characterization of this and structurally related molecules. The provided experimental protocol offers a reliable framework for obtaining high-quality data to validate these theoretical predictions.

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